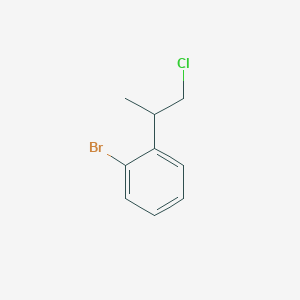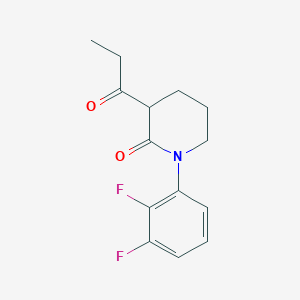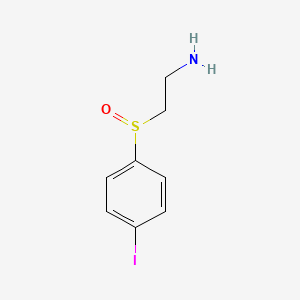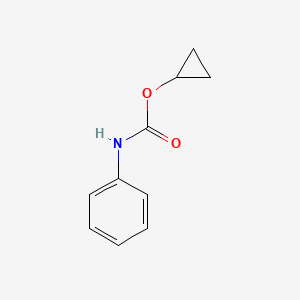![molecular formula C15H23N3O4 B13209736 1-{1-[(tert-butoxy)carbonyl]piperidin-3-yl}-5-methyl-1H-pyrazole-3-carboxylic acid](/img/structure/B13209736.png)
1-{1-[(tert-butoxy)carbonyl]piperidin-3-yl}-5-methyl-1H-pyrazole-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-{1-[(tert-butoxy)carbonyl]piperidin-3-yl}-5-methyl-1H-pyrazole-3-carboxylic acid is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a piperidine ring, a pyrazole ring, and a tert-butoxycarbonyl protecting group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{1-[(tert-butoxy)carbonyl]piperidin-3-yl}-5-methyl-1H-pyrazole-3-carboxylic acid typically involves multiple steps. One common method starts with the preparation of the piperidine ring, followed by the introduction of the pyrazole ring. The tert-butoxycarbonyl group is then added to protect the piperidine nitrogen. The final step involves the formation of the carboxylic acid group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as crystallization and chromatography are employed to ensure the compound’s purity.
Chemical Reactions Analysis
Types of Reactions
1-{1-[(tert-butoxy)carbonyl]piperidin-3-yl}-5-methyl-1H-pyrazole-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The tert-butoxycarbonyl group can be substituted with other protecting groups or functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Substitution reactions often require acidic or basic conditions, depending on the desired product.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols.
Scientific Research Applications
1-{1-[(tert-butoxy)carbonyl]piperidin-3-yl}-5-methyl-1H-pyrazole-3-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and protein binding.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-{1-[(tert-butoxy)carbonyl]piperidin-3-yl}-5-methyl-1H-pyrazole-3-carboxylic acid involves its interaction with specific molecular targets. The piperidine and pyrazole rings can interact with enzymes or receptors, modulating their activity. The tert-butoxycarbonyl group serves as a protecting group, ensuring the compound’s stability during these interactions.
Comparison with Similar Compounds
Similar Compounds
- 1-{1-[(tert-butoxy)carbonyl]piperidin-4-yl}-1H-pyrazole-5-carboxylic acid
- 1-{1-[(tert-butoxy)carbonyl]piperidin-4-yl}-5-methyl-1H-pyrazole-4-carboxylic acid
Uniqueness
1-{1-[(tert-butoxy)carbonyl]piperidin-3-yl}-5-methyl-1H-pyrazole-3-carboxylic acid is unique due to its specific arrangement of functional groups, which imparts distinct chemical and biological properties. The presence of the tert-butoxycarbonyl group provides stability, while the piperidine and pyrazole rings offer versatile interaction sites for various molecular targets.
This detailed article provides a comprehensive overview of this compound, highlighting its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C15H23N3O4 |
|---|---|
Molecular Weight |
309.36 g/mol |
IUPAC Name |
5-methyl-1-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-3-yl]pyrazole-3-carboxylic acid |
InChI |
InChI=1S/C15H23N3O4/c1-10-8-12(13(19)20)16-18(10)11-6-5-7-17(9-11)14(21)22-15(2,3)4/h8,11H,5-7,9H2,1-4H3,(H,19,20) |
InChI Key |
OHMVWLZEJPUDCK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NN1C2CCCN(C2)C(=O)OC(C)(C)C)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-[(Diethylamino)methyl]pyridine-3-carboxylic acid](/img/structure/B13209663.png)

![8-Carbamoyl-2-methylimidazo[1,5-a]pyrimidine-4-carboxylic acid](/img/structure/B13209689.png)
![4'-Methyl-3-oxaspiro[bicyclo[5.1.0]octane-4,1'-cyclohexane]](/img/structure/B13209691.png)



![4-[(4-Ethylbenzoyl)amino]butanoic acid](/img/structure/B13209716.png)
![1-[(5-Methyl-1,2-oxazol-3-yl)methyl]piperazine hydrochloride](/img/structure/B13209721.png)

![3-[(3,3,3-Trifluoropropyl)amino]propane-1,2-diol](/img/structure/B13209730.png)


